(5-Chloro-2-methoxypyridin-3-yl)methanol

概要

説明

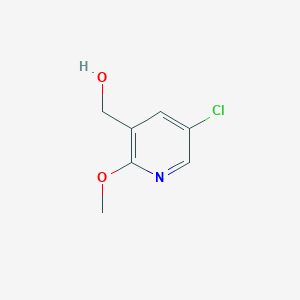

(5-Chloro-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.60 g/mol It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol typically involves the chlorination of 2-methoxypyridine followed by a hydroxymethylation reaction. One common method includes the reaction of 2-methoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-methoxypyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.

化学反応の分析

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form aldehydes or carboxylic acids under specific conditions:

Mechanistic Insight :

-

The electron-withdrawing chloro group stabilizes intermediates during oxidation.

-

Methoxy substituents influence regioselectivity by directing oxidation to less sterically hindered positions .

Nucleophilic Substitution

The chloro group participates in SNAr reactions, enabling functional group interconversion:

Key Factors :

-

Reactivity order : Cl > OCH<sub>3</sub> due to stronger electron-withdrawing effects of Cl .

-

Steric hindrance from the methoxy group reduces substitution rates at ortho positions.

Esterification and Etherification

The hydroxyl group undergoes derivatization to improve solubility or enable further coupling:

Cross-Coupling Reactions

The chloro group enables Pd-catalyzed couplings for complex molecule synthesis:

Optimization Note :

Metabolic Biotransformations

In vitro studies reveal phase I/II metabolism pathways:

Structural Influence :

-

The chloro group stabilizes transition states during demethylation, accelerating OCH<sub>3</sub> cleavage .

Comparative Reactivity Table

Key differences between similar pyridine methanol derivatives:

| Compound | Reactivity Profile | Distinct Feature |

|---|---|---|

| (5-Chloro-6-methoxypyridin-3-yl)methanol | Higher electrophilicity at C-5 | Chloro/methoxy ortho positioning |

| (6-Chloro-2-methoxypyridin-3-yl)methanol | Enhanced Suzuki coupling yields | Reduced steric hindrance |

| (4-Chloro-2-methoxypyridin-3-yl)methanol | Preferential oxidation at C-4 | Ring strain effects |

Stability Under Stress Conditions

Degradation pathways observed in accelerated stability studies:

科学的研究の応用

Medicinal Chemistry

Drug Development

This compound is being investigated for its potential as a precursor in the synthesis of bioactive molecules. Its derivatives are explored for therapeutic applications against various diseases, including cancer and metabolic disorders. Research has indicated that modifications to the compound can enhance pharmacological properties, such as selectivity and reduced toxicity.

Case Study: Anticancer Activity

A study found that derivatives of (5-Chloro-2-methoxypyridin-3-yl)methanol exhibited significant cytotoxic activity against multiple cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival.

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of cancer cell growth | |

| Selectivity | Targeted action on cancer cells |

Agrochemicals

Pesticide Development

The structural features of this compound make it a suitable candidate for developing novel agrochemicals. Its reactivity can be harnessed to create effective pesticides with minimal environmental impact.

Table 1: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Compound A | This compound | Insecticide | Moderate |

| Compound B | Similar Pyridine Derivative | Fungicide | High |

| Compound C | Alternative Agrochemical | Herbicide | Low |

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis, particularly in creating complex heterocyclic compounds. Its utility in cross-coupling reactions has been documented, facilitating the formation of various derivatives with potential biological activities.

Case Study: Synthesis of Antimicrobial Compounds

Research utilizing this compound in Sonogashira reactions demonstrated its effectiveness in synthesizing novel compounds with promising antimicrobial properties.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The mechanism of action appears to involve the inhibition of key enzymes essential for microbial survival, making it a candidate for further exploration in antimicrobial drug development.

作用機序

The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .

類似化合物との比較

Similar Compounds

(5-Methoxypyridin-3-yl)methanol: Lacks the chlorine atom at the 5-position, which may result in different chemical reactivity and biological activity.

2-Methoxypyridine: Lacks both the chlorine and hydroxymethyl groups, making it less versatile in chemical synthesis.

Uniqueness

(5-Chloro-2-methoxypyridin-3-yl)methanol is unique due to the presence of both the chlorine and hydroxymethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research .

生物活性

(5-Chloro-2-methoxypyridin-3-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C7H8ClNO2

- IUPAC Name: this compound

The presence of the chloro and methoxy groups at specific positions on the pyridine ring significantly influences its chemical reactivity and biological interactions.

This compound acts primarily as a ligand, interacting with various biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity, potentially leading to various therapeutic effects. The specific binding affinity is influenced by the positioning of functional groups, which can enhance or inhibit its biological activity depending on the target pathway involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, studies have shown it to be effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent .

Antitubercular Activity

In a study focusing on analogs of bedaquiline, a known antitubercular drug, compounds similar to this compound demonstrated promising in vitro activity against Mycobacterium tuberculosis. These findings indicate that modifications in the pyridine structure can retain or enhance antitubercular efficacy while minimizing side effects like QT prolongation .

Case Studies and Research Findings

-

Antimalarial Potential:

A drug discovery program highlighted the optimization of pyridine derivatives for antimalarial activity. Compounds structurally related to this compound were evaluated for their ability to inhibit Plasmodium falciparum, showing promising results in both in vitro and in vivo models . -

Structure-Activity Relationship Studies:

Research has delved into the structure-activity relationship (SAR) of related compounds, revealing that the inclusion of polar functionalities can improve solubility and metabolic stability while maintaining biological activity. For example, derivatives with methoxy groups retained significant antiparasitic activity while enhancing pharmacokinetic profiles .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(5-chloro-2-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCJHBHRJBFNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627553 | |

| Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351410-46-3 | |

| Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。